

synthesis and chiral separation of crizotinib enantiomers

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Compound of Interest

Compound Name: (S)-crizotinib

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An In-depth Technical Guide to the Synthesis and Chiral Separation of Crizotinib Enantiomers

For Researchers, Scientists, and Drug Development Professionals

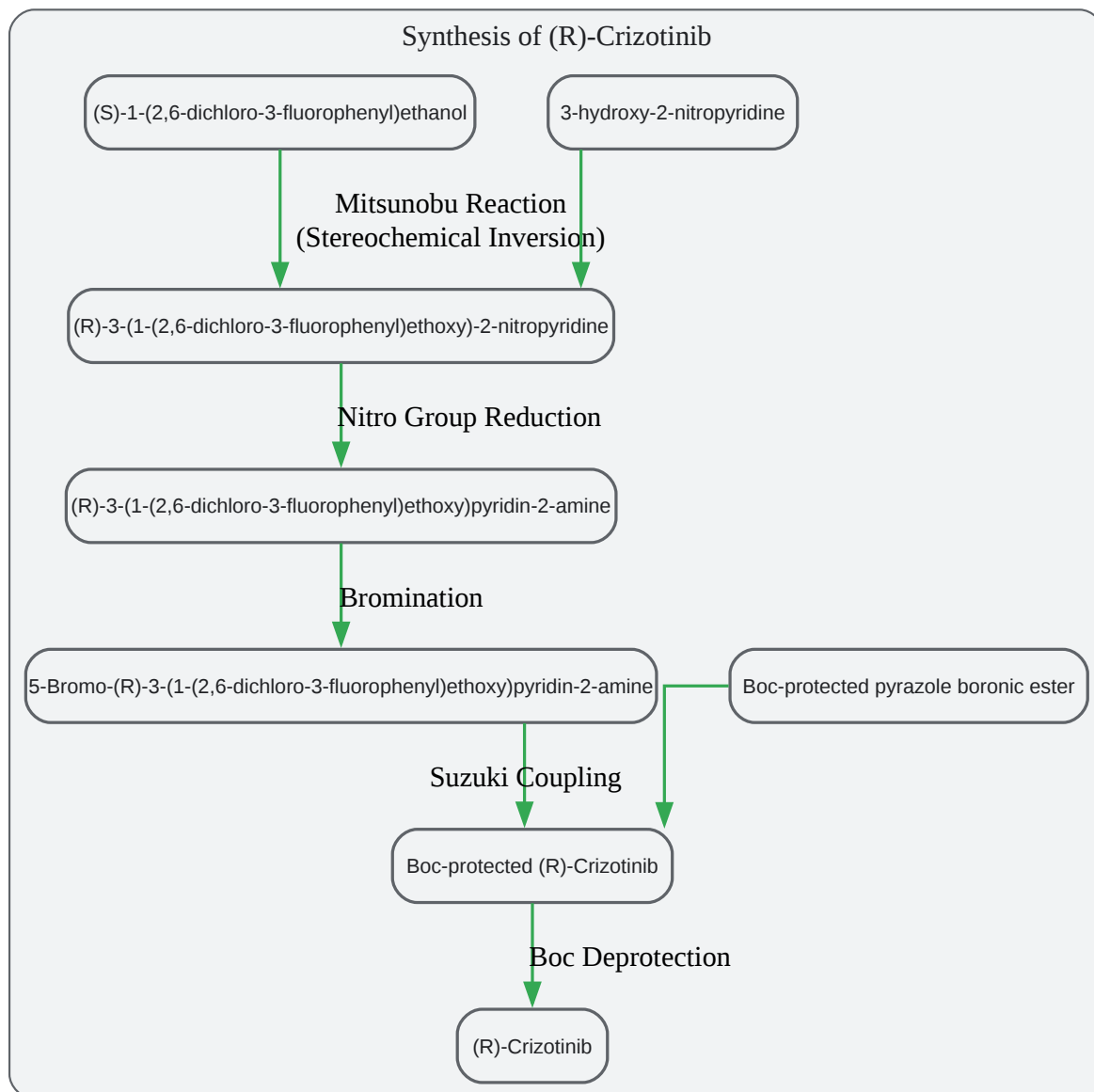
This technical guide provides a comprehensive overview of the synthesis and chiral separation of crizotinib enantiomers. It includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of key pathways and workflows to support research and development efforts.

Synthesis of (R)-Crizotinib

The synthesis of (R)-crizotinib is a multi-step process that involves the stereoselective formation of a chiral ether, followed by the construction of the pyrazole-piperidine moiety and its coupling to the pyridine core. The most commonly cited route involves a Mitsunobu reaction to set the stereocenter, followed by a series of reactions including reduction, bromination, and a Suzuki coupling.^{[1][2]}

Synthetic Pathway Overview

The overall synthetic scheme is a robust six-step process that has been successfully scaled up for the production of significant quantities of the active pharmaceutical ingredient (API).^[1]



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Caption: Synthetic pathway for (R)-Crizotinib.

Experimental Protocols

The following protocols are a composite of methodologies described in the literature.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Step 1: Mitsunobu Reaction

This step establishes the chiral center of what will become (R)-crizotinib through the reaction of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with 3-hydroxy-2-nitropyridine, resulting in a stereochemical inversion.[\[1\]](#)

- Reagents: (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine, triphenylphosphine (TPP), and diisopropyl azodicarboxylate (DIAD).
- Procedure:
 - Dissolve (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq.), 3-hydroxy-2-nitropyridine (1.0-1.2 eq.), and TPP (1.3-1.5 eq.) in anhydrous tetrahydrofuran (THF).
 - Cool the mixture to 0°C.
 - Add DIAD (1.3-1.5 eq.) dropwise, maintaining the temperature below 5°C.
 - Allow the reaction to warm to room temperature and stir for 6-12 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, the solvent is removed, and the product is purified, often by crystallization from ethanol, to yield (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine.[\[1\]](#)

Step 2: Chemoselective Reduction of the Arylnitro Group

The nitro group of the pyridine ring is selectively reduced to an amine.

- Reagents: (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine, iron powder, hydrochloric acid (or Raney Nickel and hydrogen).[\[1\]](#)[\[5\]](#)
- Procedure (using Iron):
 - Suspend the nitro compound in a mixture of ethanol and water.

- Add iron powder and a catalytic amount of hydrochloric acid.
- Heat the mixture to reflux and stir for 2-4 hours.
- Cool the reaction and filter through celite to remove iron salts.
- Concentrate the filtrate and extract the product to yield (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine.

Step 3: Bromination

A bromine atom is introduced regioselectively onto the pyridine ring.

- Reagents: (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, N-bromosuccinimide (NBS).
- Procedure:
 - Dissolve the amine in dichloromethane.
 - Cool the solution to -15°C.
 - Add a solution of NBS (1.0-1.1 eq.) in acetonitrile dropwise, keeping the temperature below -10°C.^[1]
 - Stir for 10-30 minutes.
 - Quench the reaction with an aqueous solution of sodium metabisulfite.
 - Extract and purify the product to obtain 5-Bromo-(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine.

Step 4: Suzuki Coupling

The brominated pyridine intermediate is coupled with a Boc-protected pyrazole boronic ester.

- Reagents: 5-Bromo-(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a

palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a base (e.g., sodium carbonate).[3]

- Procedure:
 - Dissolve the brominated pyridine (1.0 eq.) and the boronic ester (1.0-1.2 eq.) in a solvent such as dimethylformamide (DMF).
 - Add an aqueous solution of sodium carbonate (2.0-3.0 eq.).
 - Add the palladium catalyst (0.02-0.05 eq.).
 - Heat the mixture to 60-80°C and stir for 6-12 hours under a nitrogen atmosphere.[3][6]
 - Cool the reaction, dilute with water, and extract the product.
 - Purify to yield Boc-protected (R)-Crizotinib.

Step 5: Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen.

- Reagents: Boc-protected (R)-Crizotinib, hydrochloric acid-ethanol solution (or trifluoroacetic acid).[3][7]
- Procedure:
 - Dissolve the Boc-protected compound in dichloromethane or ethanol.
 - Add a solution of hydrochloric acid in ethanol.
 - Stir at room temperature for 12 hours.[3]
 - Quench the reaction and adjust the pH to >9 with an aqueous NaOH solution.
 - Extract the final product, (R)-Crizotinib, and purify as needed.

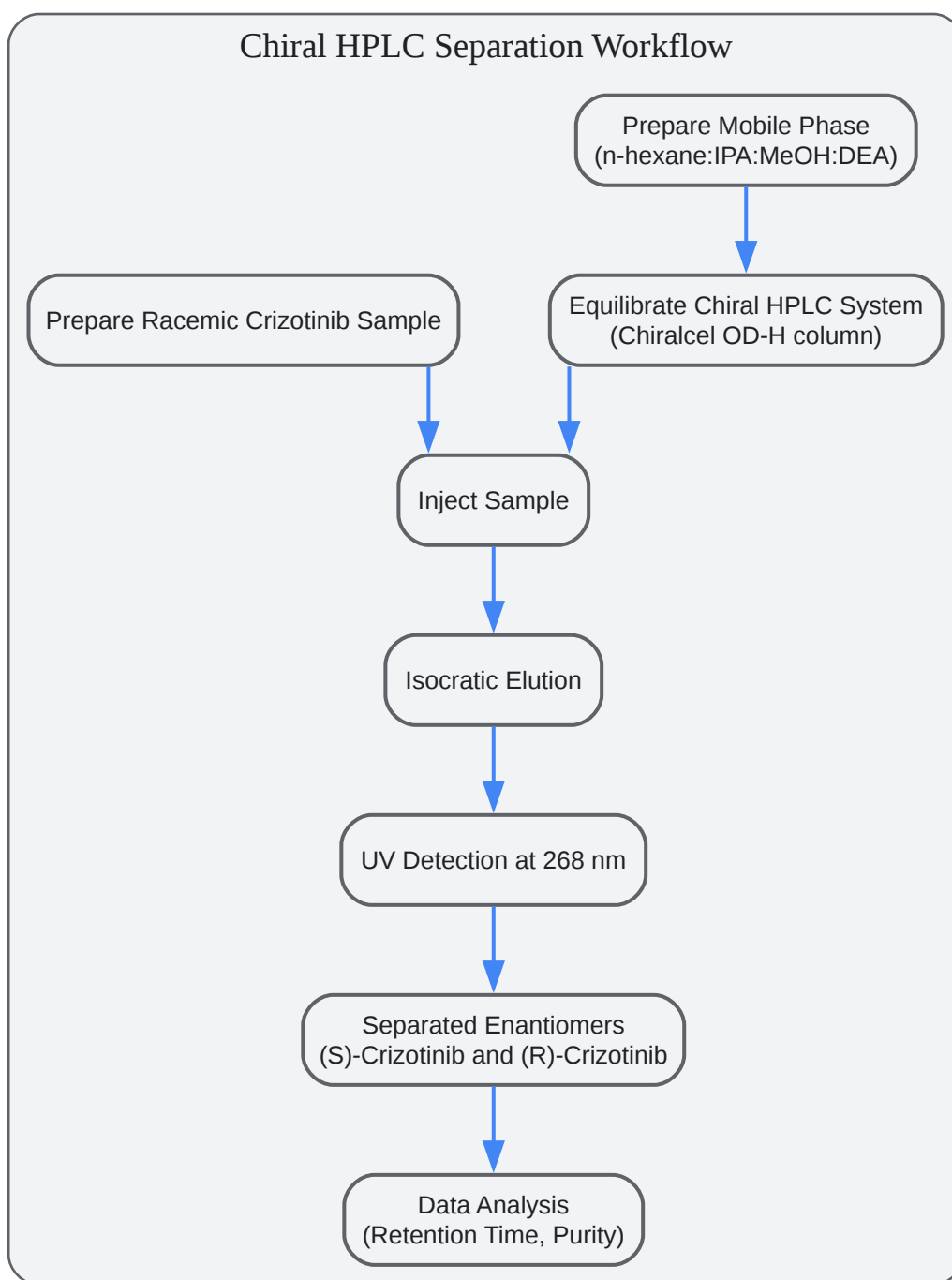
Synthesis Data Summary

Step	Reaction	Key Reagents	Typical Yield	Reference(s)
1	Mitsunobu Reaction	(S)-alcohol, 3-hydroxy-2-nitropyridine, TPP, DIAD	84%	[1]
2	Nitro Group Reduction	Iron powder, HCl	Not specified	[1]
3	Bromination	N-bromosuccinimide (NBS)	80%	[1]
4	Suzuki Coupling	Boronic ester, Pd(PPh ₃) ₂ Cl ₂ , Na ₂ CO ₃	>90%	[3][6]
5	Boc Deprotection	HCl in Ethanol	97.8%	[3]
Overall	-	-	~40%	[1]

Chiral Separation of Crizotinib Enantiomers

The enantiomers of crizotinib can be effectively separated using normal-phase high-performance liquid chromatography (NP-HPLC).[8]

Chiral HPLC Separation Workflow



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Caption: Workflow for chiral HPLC separation.

Experimental Protocol for Chiral HPLC Separation

This protocol is based on a validated method for the separation of crizotinib enantiomers.[8][9]

- Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
- Chiral Stationary Phase: Chiralcel OD-H column (250 mm x 4.6 mm, 5 μ m).[8]
- Mobile Phase: A mixture of n-hexane, isopropyl alcohol, methanol, and diethylamine in a ratio of 40:30:30:0.5 (v/v/v/v).[8]
- Procedure:
 - Prepare the mobile phase and filter it through a 0.45 μ m membrane filter.
 - Degas the mobile phase prior to use.
 - Set the flow rate to 1.0 mL/min.
 - Equilibrate the Chiralcel OD-H column with the mobile phase until a stable baseline is achieved.
 - Set the UV detector wavelength to 268 nm.
 - Prepare a standard solution of racemic crizotinib in a suitable solvent (e.g., mobile phase).
 - Inject a 20 μ L volume of the sample solution into the HPLC system.
 - Record the chromatogram and determine the retention times for the (S) and (R) enantiomers.

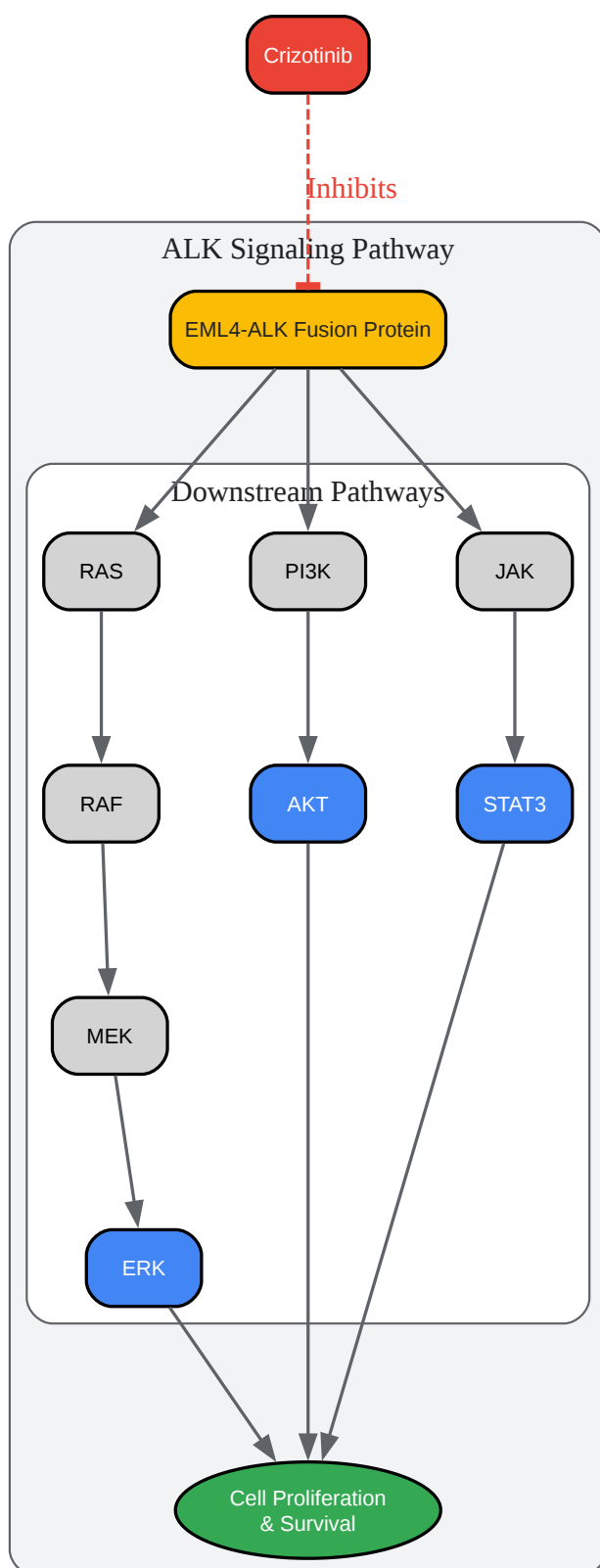
Chiral Separation Data Summary

Parameter	Value	Reference(s)
Chromatographic System	Normal-Phase HPLC	[8]
Column	Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)	[8]
Mobile Phase	n-hexane:isopropyl alcohol:methanol:diethyl amine (40:30:30:0.5 v/v/v/v)	[8]
Flow Rate	1.0 mL/min	[8]
Detection Wavelength	268 nm	[8]
Injection Volume	20 µL	[8]
Retention Time (S)-enantiomer	4.9 min	[8]
Retention Time (R)-enantiomer	6.1 min	[8]

Crizotinib's Mechanism of Action: ALK Signaling Pathway Inhibition

Crizotinib is a potent inhibitor of several receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), Hepatocyte Growth Factor Receptor (HGFR, c-Met), and ROS1.[10] In non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of oncogenic fusion proteins, such as EML4-ALK. This fusion protein is constitutively active, meaning it continuously signals for cell growth and division without the need for normal growth factors.[11]

This aberrant signaling activates downstream pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT, which promote cell proliferation and survival.[12][13] Crizotinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, preventing its phosphorylation and subsequent activation of these downstream signaling cascades.[10]



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Caption: Crizotinib inhibits the EML4-ALK signaling pathway.

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